molecular formula C14H15FN4O3S B2771212 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1788676-55-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2771212
CAS No.: 1788676-55-0
M. Wt: 338.36
InChI Key: NOKKHARLLOINJV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of novel derivatives with potential therapeutic applications. For instance, a series of N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene benzenesulfonamides were synthesized, displaying anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without significant gastric toxicity. This demonstrates the compound's utility in developing new therapeutic agents (Küçükgüzel et al., 2013).

Molecular Docking and Synthesis for COX-2 Inhibition

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamide moiety, designed to comply with the general features of sulfonamide pharmacophores acting as COX-2 inhibitors. Virtual screening and molecular docking studies suggested that these synthesized compounds could serve as suitable inhibitors against COX-2, highlighting the compound's role in the discovery of new anti-inflammatory agents (Hassan, 2014).

Anticancer Activity

Research into aminothiazole-paeonol derivatives, synthesized and evaluated for their anticancer effects on various cancer cell lines, revealed high anticancer potential. Notably, certain derivatives showed potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, positioning the compound as a promising candidate for developing gastrointestinal adenocarcinoma treatments (Tsai et al., 2016).

Photosensitizing Properties for Photodynamic Therapy

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, indicating the compound's potential in cancer treatment through this modality (Pişkin et al., 2020).

Electrophilic Fluorination

The compound also finds application in the field of chemical synthesis, where it was involved in regioselective electrophilic fluorination studies. This research demonstrates the compound's utility in synthesizing fluorinated polysubstituted imidazoles, contributing to the development of new molecules with potential pharmaceutical applications (Albertshofer & Mani, 2016).

Mechanism of Action

Target of Action

It is known that compounds containing the1H-imidazo[1,2-b]pyrazole and 1H-pyrazolo[1,5-a]imidazole scaffolds have been associated with a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact biological activity being exhibited by the compound.

Mode of Action

For instance, some compounds bind with high affinity to multiple receptors, leading to changes in cellular processes . The exact mode of action of this compound would depend on its specific biological activity and the target it interacts with.

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways related to their biological activities . For instance, some compounds may inhibit enzymes involved in certain biochemical pathways, leading to downstream effects such as the inhibition of cell growth in the case of anticancer activity .

Pharmacokinetics

It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability . For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole in a certain compound resulted in significantly improved solubility in aqueous media .

Result of Action

Based on the biological activities associated with similar compounds, the effects could range from inhibition of cell growth in the case of anticancer activity, to inhibition of certain enzymes in the case of anticholinesterase activity .

Action Environment

It is known that factors such as ph can affect the stability of certain compounds

Properties

IUPAC Name

3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKKHARLLOINJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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